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molecular formula C16H31N3O2 B8607509 N-[2-(diisobutylamino)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide CAS No. 68497-65-4

N-[2-(diisobutylamino)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide

Cat. No. B8607509
M. Wt: 297.44 g/mol
InChI Key: BDXBVRVWHFAHHO-UHFFFAOYSA-N
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Patent
US04145347

Procedure details

From 8.5 g. of ethyl 2-oxo-1-pyrrolidineacetate and 12.9 g. of 2-(diisobutylamino)ethylamine (British Pat. No. 614,164), following the procedure of Example 1, there is obtained N-[2-[bis(2-methylpropyl)amino]ethyl]-2-oxo-1-pyrrolidineacetamide; b.p. 155°-160° C./0.1 mm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:6][CH2:5][CH2:4][N:3]1[CH2:7][C:8]([O:10]CC)=O.[CH2:13]([N:17]([CH2:21][CH:22]([CH3:24])[CH3:23])[CH2:18][CH2:19][NH2:20])[CH:14]([CH3:16])[CH3:15]>>[CH3:15][CH:14]([CH3:16])[CH2:13][N:17]([CH2:21][CH:22]([CH3:24])[CH3:23])[CH2:18][CH2:19][NH:20][C:8](=[O:10])[CH2:7][N:3]1[CH2:4][CH2:5][CH2:6][C:2]1=[O:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1N(CCC1)CC(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)N(CCN)CC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(CN(CCNC(CN1C(CCC1)=O)=O)CC(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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